molecular formula C13H14BrClO3 B1293360 3'-Bromo-4'-chloro-3-(1,3-dioxan-2-YL)propiophenone CAS No. 898757-20-5

3'-Bromo-4'-chloro-3-(1,3-dioxan-2-YL)propiophenone

Cat. No.: B1293360
CAS No.: 898757-20-5
M. Wt: 333.6 g/mol
InChI Key: LQQYEFHHJAKJMH-UHFFFAOYSA-N
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Description

3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone is an organic compound with the molecular formula C13H14BrClO3 It is a derivative of propiophenone, featuring a bromine and chlorine substituent on the aromatic ring, and a 1,3-dioxane ring attached to the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone typically involves multiple steps:

    Chlorination: The chlorine atom can be introduced via chlorination using chlorine (Cl2) and iron(III) chloride (FeCl3) as a catalyst.

    Formation of the 1,3-dioxane ring: This step involves the reaction of the appropriate ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxane ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the dioxane ring.

    Reduction: Reduction reactions can target the carbonyl group in the propiophenone structure.

    Substitution: The bromine and chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone would depend on its specific application. In general, the compound may interact with molecular targets through its functional groups, such as the carbonyl group or the halogen atoms. These interactions can influence various biochemical pathways, potentially leading to desired biological effects.

Comparison with Similar Compounds

    3’-Chloro-3-(1,3-dioxan-2-yl)propiophenone: This compound lacks the bromine substituent but shares the dioxane and chlorophenyl structure.

    4’-Bromo-3-(1,3-dioxan-2-yl)propiophenone: Similar structure but with the bromine substituent at a different position.

Uniqueness: 3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone is unique due to the specific positioning of both bromine and chlorine atoms on the aromatic ring, combined with the presence of the 1,3-dioxane ring

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClO3/c14-10-8-9(2-3-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQYEFHHJAKJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646070
Record name 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-20-5
Record name 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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